molecular formula C11H9N3O2S B1416554 2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine CAS No. 1118787-28-2

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Cat. No. B1416554
M. Wt: 247.28 g/mol
InChI Key: MVQYJUAXCDRZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine, also known as NMS-P118, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. The compound has shown promising results in preclinical studies, exhibiting potent antitumor activity against a variety of cancer cell lines.

Scientific Research Applications

Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

Research by Bassyouni & Fathalla (2013) in the Egyptian Pharmaceutical Journal explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This study provides a simple and efficient method for synthesizing these derivatives, contributing significantly to medicinal chemistry.

Structural Characterization as Potential Enzyme Inhibitors

Al-Wahaibi et al. (2021) in Molecules focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives. Their research revealed that these compounds potentially inhibit the human dihydrofolate reductase (DHFR) enzyme, which is crucial in cancer and bacterial infection treatments. The study provides insights into developing new DHFR inhibitors based on the pyrimidine scaffold. See more.

Antitumor and Antibacterial Agents

Gangjee et al. (1996) in the Journal of Medicinal Chemistry synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), offering potential as antitumor and antibacterial agents. Their work contributed to understanding the structure-activity relationship in developing new cancer and antibacterial drugs. Find out more.

Spectroscopic Investigation of a Potential Chemotherapeutic Agent

Alzoman et al. (2015) in Spectrochimica Acta explored the spectroscopic properties of a pyrimidine derivative, which might exhibit inhibitory activity against GPb, a potential target for anti-diabetic compounds. Their work is significant in developing new chemotherapeutic agents based on pyrimidine derivatives. Read more.

properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-14(16)10-5-2-1-4-9(10)8-17-11-12-6-3-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQYJUAXCDRZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.